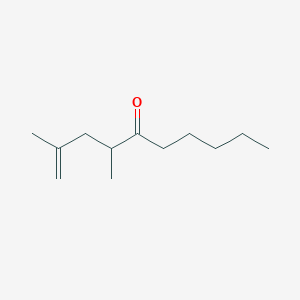

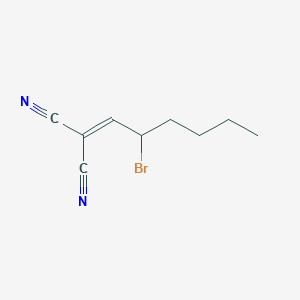

![molecular formula C30H22O B14506460 9,9'-[Oxybis(methylene)]dianthracene CAS No. 63934-03-2](/img/structure/B14506460.png)

9,9'-[Oxybis(methylene)]dianthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(9-anthrylmethyl) ether is a bichromophoric compound consisting of two anthracene units linked by an ether bridge. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including photochemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(9-anthrylmethyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. The reaction conditions often involve the use of solvents like acetonitrile or methylcyclohexane to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for bis(9-anthrylmethyl) ether are not well-documented, the general principles of ether synthesis, such as the Williamson ether synthesis, can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(9-anthrylmethyl) ether undergoes several types of reactions, including:

Photocyclomerization: This reaction occurs when the compound is exposed to UV light, leading to the formation of cyclomers.

Photodissociation: This reaction involves the breaking of chemical bonds within the compound upon exposure to UV light at specific wavelengths.

Common Reagents and Conditions:

Photocyclomerization: Typically occurs in fluid solutions at 366 nm with a quantum yield of 0.16–0.50.

Photodissociation: Achieved at 254 nm with high efficiency (0.27–0.64).

Major Products:

Cyclomers: Formed through photocyclomerization.

Cleaved Products: Result from photodissociation.

Scientific Research Applications

Bis(9-anthrylmethyl) ether has several scientific research applications:

Photonic Devices: Used in the development of optical switches and sensors due to its photochromic properties.

Materials Science: Investigated for its potential in creating advanced materials with unique optical properties.

Biological Studies: Utilized as a fluorescent probe in biological systems to study molecular interactions and dynamics.

Mechanism of Action

The mechanism of action of bis(9-anthrylmethyl) ether primarily involves its photochemical behavior. Upon exposure to UV light, the compound undergoes photocyclomerization, leading to the formation of cyclomers. This process involves the interaction of the aromatic groups within the compound, resulting in conformational changes and the formation of new chemical bonds . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light, making it useful in various photonic applications.

Comparison with Similar Compounds

Bis(9-anthrylmethyl) ether derivatives: Compounds with similar structures but different substituents on the anthracene units.

Anthracene-based bichromophoric systems: Compounds that contain two anthracene units linked by different types of bridges.

Uniqueness: Bis(9-anthrylmethyl) ether is unique due to its high efficiency in photocyclomerization and photodissociation reactions. The specific ether linkage in this compound allows for efficient conformational changes, making it highly effective in photonic applications compared to other similar compounds .

Properties

CAS No. |

63934-03-2 |

|---|---|

Molecular Formula |

C30H22O |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

9-(anthracen-9-ylmethoxymethyl)anthracene |

InChI |

InChI=1S/C30H22O/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2 |

InChI Key |

QAACTECCRAYWNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC4=C5C=CC=CC5=CC6=CC=CC=C64 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)

![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)